molecular formula C3H11ClN2 B7725223 2-Hydrazinopropane hydrochloride CAS No. 73941-11-4

2-Hydrazinopropane hydrochloride

Cat. No.: B7725223
CAS No.: 73941-11-4
M. Wt: 110.58 g/mol
InChI Key: ILULYDJFTJKQAP-UHFFFAOYSA-N
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Description

2-Hydrazinopropane hydrochloride is an organic compound with the molecular formula C3H10N2Cl. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a propyl group. This compound is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydrazinopropane hydrochloride can be synthesized through the reaction of isopropylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically occurs under reflux conditions, and the product is isolated by crystallization.

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the continuous addition of isopropylamine to a solution of hydrazine hydrate and hydrochloric acid. The reaction mixture is maintained at a controlled temperature to ensure optimal yield. The product is then purified through recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding azines or other nitrogen-containing compounds.

    Reduction: It can be reduced to form simpler amines or other reduced nitrogen species.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reactions typically occur in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Azines and other nitrogen-containing compounds.

    Reduction: Simpler amines.

    Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

2-Hydrazinopropane hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-hydrazinopropane hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or alteration of receptor function. This interaction can disrupt biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

    Hydrazine: A simpler derivative with two hydrogen atoms attached to the nitrogen.

    Methylhydrazine: A derivative where one hydrogen atom is replaced by a methyl group.

    Phenylhydrazine: A derivative with a phenyl group attached to the nitrogen.

Uniqueness: 2-Hydrazinopropane hydrochloride is unique due to its specific propyl group, which imparts distinct chemical properties and reactivity compared to other hydrazine derivatives. This uniqueness makes it valuable in specific chemical reactions and applications where other hydrazine derivatives may not be suitable.

Properties

IUPAC Name

(propan-2-ylamino)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2.ClH/c1-3(2)5-4;/h3,5H,4H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILULYDJFTJKQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N[NH3+].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2257-52-5 (Parent)
Record name Hydrazine, 1-isopropyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073941114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

110.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16726-41-3, 73941-11-4
Record name Hydrazine, (1-methylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16726-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, 1-isopropyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073941114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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